4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) 4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde)
Brand Name: Vulcanchem
CAS No.: 128353-40-2
VCID: VC0447144
InChI: InChI=1S/C24H22O6/c1-27-23-11-17(13-25)7-9-21(23)29-15-19-5-3-4-6-20(19)16-30-22-10-8-18(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3
SMILES: COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2COC3=C(C=C(C=C3)C=O)OC
Molecular Formula: C24H22O6
Molecular Weight: 406.4g/mol

4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde)

CAS No.: 128353-40-2

Main Products

VCID: VC0447144

Molecular Formula: C24H22O6

Molecular Weight: 406.4g/mol

4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde) - 128353-40-2

CAS No. 128353-40-2
Product Name 4,4'-[Benzene-1,2-diylbis(methanediyloxy)]bis(3-methoxybenzaldehyde)
Molecular Formula C24H22O6
Molecular Weight 406.4g/mol
IUPAC Name 4-[[2-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde
Standard InChI InChI=1S/C24H22O6/c1-27-23-11-17(13-25)7-9-21(23)29-15-19-5-3-4-6-20(19)16-30-22-10-8-18(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3
Standard InChIKey ZODDORFRZUHTII-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2COC3=C(C=C(C=C3)C=O)OC
Canonical SMILES COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2COC3=C(C=C(C=C3)C=O)OC
PubChem Compound 1021400
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator